molecular formula C21H24N4O5S B2738624 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941957-22-8

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2738624
CAS No.: 941957-22-8
M. Wt: 444.51
InChI Key: AMUPFTXJFAXOLC-UHFFFAOYSA-N
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Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (referred to as LMM11 in studies) is a synthetic 1,3,4-oxadiazole derivative designed as a thioredoxin reductase (Trr1) inhibitor. It was identified via in silico screening and validated for antifungal activity against Candida albicans . Structurally, it features:

  • A sulfamoyl group substituted with cyclohexyl and ethyl moieties.
  • A benzamide core linked to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent.
    LMM11 and its analog LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) were solubilized in DMSO/Pluronic F-127 for biological assays, with LMM11 stock concentrations at 100 μg/mL .

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h6,9-14,16H,2-5,7-8H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUPFTXJFAXOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H25FN4O4SC_{23}H_{25}FN_{4}O_{4}S with a molecular weight of 472.5 g/mol. The compound features a sulfamoyl group, an oxadiazole ring, and a furan moiety which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H25FN4O4S
Molecular Weight472.5 g/mol
CAS Number899754-88-2

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under dehydrating conditions.
  • Introduction of the Sulfamoyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides.
  • Final Coupling : Amide bond formation between the oxadiazole derivative and a benzamide precursor using coupling reagents like EDCI or DCC .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against drug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.25 to 2 µg/mL .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Lipoteichoic Acid (LTA) Biosynthesis : Similar oxadiazole-containing compounds have been shown to inhibit LTA biosynthesis in S. aureus, which is critical for bacterial virulence .
  • Targeting Specific Enzymes : The unique structural components may allow the compound to bind to specific enzymes or receptors within bacterial cells, altering their function and leading to cell death.

Case Studies

  • MRSA Infection Models : In vivo studies demonstrated that related oxadiazole compounds significantly reduced MRSA loads in skin infection models while decreasing pro-inflammatory cytokines . These findings suggest potential therapeutic applications for skin infections caused by resistant bacteria.
  • Cytotoxicity Assessments : Evaluations of cytotoxicity against human cell lines indicated that these compounds possess selective toxicity towards bacterial cells over mammalian cells, highlighting their potential as safe therapeutic agents .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives:

  • SAR Studies : Variations in substituents on the oxadiazole and benzamide moieties can significantly impact biological activity. For example, compounds with electron-withdrawing groups showed enhanced antimicrobial properties compared to their electron-donating counterparts .
CompoundMIC (µg/mL)Activity Type
HSGN-940.25 - 2Antimicrobial against MRSA
Related OxadiazolesVariesAntimicrobial

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including those similar to 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. The oxadiazole ring is known for its broad-spectrum activity against various bacterial strains and fungi. In particular, compounds containing the oxadiazole structure have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Anti-Cancer Properties

The oxadiazole derivatives have been investigated for their anti-cancer potential. Studies indicate that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 1,3,4-oxadiazole have shown promise as anti-cancer agents in preclinical models by targeting specific cancer pathways .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the Oxadiazole Ring : This step often utilizes furan derivatives and appropriate reagents to facilitate cyclization.
  • Attachment of the Sulfamoyl Group : This can be achieved through nucleophilic substitution reactions involving sulfonamide precursors.
  • Final Coupling Reactions : The final product is obtained through coupling with benzamide derivatives.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anti-Cancer Screening

In another investigation focused on anti-cancer properties, a series of oxadiazole derivatives were tested against human cancer cell lines. The findings suggested that certain modifications on the oxadiazole ring enhanced cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,3,4-oxadiazole derivatives, highlighting key differences in substituents, biological activity, and pharmacological properties:

Compound Name Key Structural Features Biological Activity Source
LMM11 Cyclohexyl(ethyl)sulfamoyl; 5-(furan-2-yl)-1,3,4-oxadiazole Antifungal (effective against C. albicans via Trr1 inhibition)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl; 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole Antifungal (comparable efficacy to LMM11; lower solubility at 50 μg/mL stock)
BJ13579 (4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide) Cyclohexyl(ethyl)sulfamoyl; pyrazole substituent (no oxadiazole) No antifungal data reported; structural analog with altered heterocycle
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(ethyl)sulfamoyl; 5-(4-fluorophenyl)-1,3,4-oxadiazole No activity data; sulfamoyl group variation impacts lipophilicity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25) Benzamide core; thiophene-2-yl substituent (vs. furan in LMM11) Ca²+/calmodulin-stimulated activity inhibition; heterocycle substitution alters target
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl)sulfamoyl; methoxymethyl substituent (vs. furan) Molecular weight 408.473 g/mol; no biological data

Key Observations:

Replacement with benzyl(ethyl)sulfamoyl () increases aromaticity, which may affect membrane permeability .

Oxadiazole Substituents :

  • Furan-2-yl (LMM11) vs. 4-methoxyphenylmethyl (LMM5): Furan’s electron-rich heterocycle may enhance Trr1 inhibition, while methoxyphenyl improves solubility .
  • Thiophene-2-yl (Compound 25, ) shows divergent activity (Ca²+/calmodulin inhibition), emphasizing substituent-dependent target specificity .

Structural Analogs: BJ13579 () replaces oxadiazole with pyrazole, eliminating antifungal activity but demonstrating scaffold versatility . Methoxymethyl substitution () reduces molecular weight (408.47 g/mol vs.

Biological Efficacy :

  • LMM11 and LMM5 are the only compounds with demonstrated antifungal activity in the evidence, though specific MIC/IC₅₀ values are unreported .
  • Compound 4 (), containing a similar oxadiazole-furan motif, showed <70% POC (percent of control) in enzyme assays, suggesting moderate efficacy .

Q & A

Basic: What are the optimal synthetic routes for 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Sulfamoyl Group Introduction : React 4-chlorobenzoic acid with cyclohexylethylamine under sulfonylation conditions (e.g., SOCl₂ or sulfonyl chloride derivatives) to form the sulfamoyl intermediate.

Oxadiazole Formation : Convert 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of furan-2-carbohydrazide with cyanogen bromide (BrCN) in methanol .

Coupling Reaction : Use EDC/HOBt or DCC-mediated coupling to link the sulfamoylbenzoyl chloride with the oxadiazole amine in anhydrous THF .
Key Considerations : Optimize reaction temperatures (e.g., 0–5°C for coupling) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

Basic: How to validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR : Confirm proton environments:
    • Furan protons (δ 6.3–7.4 ppm, multiplet).
    • Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet).
    • Oxadiazole NH (δ 8.5–9.5 ppm, singlet) .
  • FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and oxadiazole C=N (1650–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C–S–N in sulfamoyl group ≈ 105°) .

Advanced: What methodologies are recommended for evaluating its biological activity in antimicrobial assays?

Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control antibiotics (e.g., ciprofloxacin).
  • Mechanistic Studies :
    • Membrane Permeability : Assess via propidium iodide uptake.
    • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
      Note : The furan and oxadiazole moieties may enhance membrane penetration .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict its reactivity and target interactions?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Dock into S. aureus DHFR (PDB: 3SRW) using AutoDock Vina. Prioritize hydrogen bonds between sulfamoyl S=O and Arg-57 residue .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Substituent Variation : Modify (a) cyclohexyl group (replace with bicyclic rings), (b) furan (substitute with thiophene), and (c) sulfamoyl (test methylsulfonyl analogs).
  • Activity Correlation : Use IC₅₀ values from kinase inhibition assays (e.g., EGFR) to correlate electronic effects (Hammett σ constants) of substituents .
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned derivatives .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Solubility Effects : Measure solubility in DMSO/PBS; use surfactants (e.g., Tween-80) if precipitation occurs.
  • Metabolic Stability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation .
  • Control Compounds : Include structurally validated positives (e.g., sulfadimethoxazole for sulfonamide comparisons) .

Advanced: What strategies optimize reaction yield and purity in large-scale synthesis?

Answer:

  • Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • By-Product Analysis : Monitor via LC-MS; suppress oxadiazole dimerization with excess BrCN .
  • Crystallization : Recrystallize from ethanol/water (7:3) to remove polar impurities .

Advanced: How to assess the compound’s potential for drug resistance in antimicrobial applications?

Answer:

  • Serial Passage Assays : Expose S. aureus to sub-MIC concentrations over 20 generations; monitor MIC shifts.
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., reserpine) to check potency restoration .
  • Genomic Sequencing : Identify mutations in target genes (e.g., folA for DHFR) via Illumina sequencing .

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